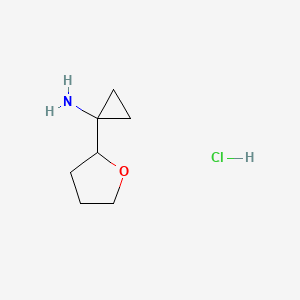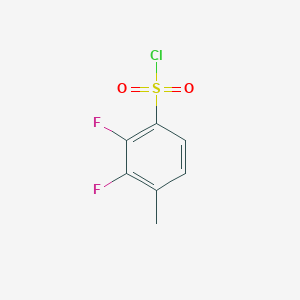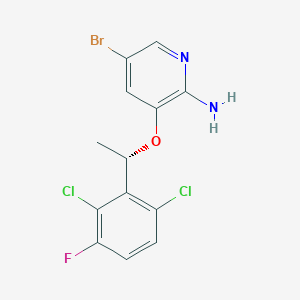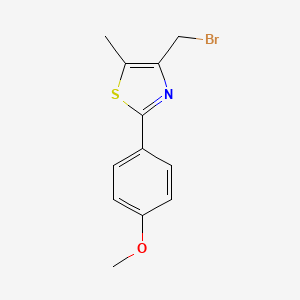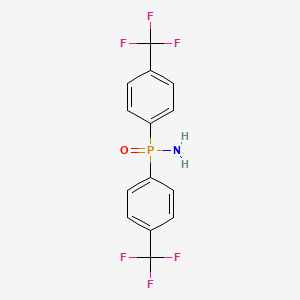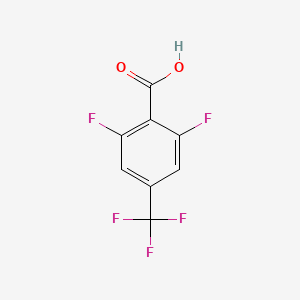
3,5-Dimethylbenzenesulfonyl fluoride
概要
説明
3,5-Dimethylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 86146-00-1 and a molecular weight of 188.22 . It has a linear formula of C8 H9 F O2 S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two methyl groups and one sulfonyl fluoride group .科学的研究の応用
Synthesis and Chemical Reactivity
3,5-Dimethylbenzenesulfonyl fluoride plays a significant role in the synthesis and chemical reactivity of various compounds. For example, N, N -Bis(trifluoromethyl) amidosulfonyl fluoride and lower fluorinated analogues, which hold potential as insecticides, can be synthesized through electrochemical fluorination and CoF3-fluorination of N, N -dimethylamidosulfonyl fluoride or chloride (Ignat’ev et al., 1995). Additionally, the fluorination of N, N-dialkylamidosulfonyl halides offers insights into the comparative reactivity of these compounds, which is essential for the development of new chemical entities in various industrial applications.
Spectrophotometric Analysis
This compound is utilized in spectrophotometric methods for analyzing specific compounds. For instance, a spectrophotometric method involving cerium(III)-alizarin complexan-fluoride in the presence of 25% dimethylsulfoxyde is used for determining fluoride in human bones, highlighting the importance of this compound in analytical chemistry (Hanocq & Helson-Cambier, 1979).
Fluoride Ion Sensing and Binding
The compound's role in fluoride ion sensing and binding is notable, particularly in applications such as drinking water analysis and positron emission tomography. Research on Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations demonstrates the utility of this compound derivatives in environmental monitoring and healthcare (Hirai & Gabbaï, 2014).
Catalysis and Chemical Transformations
This compound is integral to catalysis and chemical transformations. It has been involved in the study of the hydrodefluorination of fluorocarbons, highlighting its potential in facilitating critical catalytic processes in organic chemistry (Vela et al., 2005).
Safety and Hazards
将来の方向性
While specific future directions for 3,5-Dimethylbenzenesulfonyl fluoride are not mentioned in the search results, there is a general trend in the field towards exploring fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic and electrophilic methods .
作用機序
Target of Action
It’s known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It’s known that the compound can interact with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach is a complimentary method to using amides and phosphate groups as linkers .
生化学分析
Biochemical Properties
3,5-Dimethylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the modification of proteins and nucleic acids. It acts as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions often result in the inhibition of enzyme activity, making this compound a valuable tool in studying enzyme functions and protein modifications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit enzymes can lead to alterations in metabolic pathways and disrupt normal cellular functions. Additionally, this compound can induce changes in cell morphology and viability, depending on the concentration and duration of exposure .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic residues in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when designing experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Prolonged exposure to the compound may lead to cumulative changes in cellular processes, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and cellular viability. Toxic or adverse effects have been observed at high doses, including disruptions in normal physiological processes and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and alter the levels of metabolites within the cell. These effects can have downstream consequences on overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
特性
IUPAC Name |
3,5-dimethylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDUCJJANRAWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86146-00-1 | |
| Record name | 86146-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


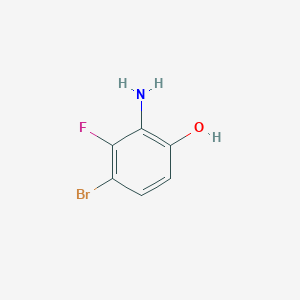




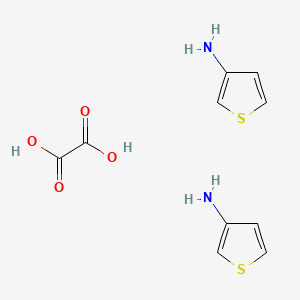
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
